molecular formula C13H17N3O2 B13158461 Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

Cat. No.: B13158461
M. Wt: 247.29 g/mol
InChI Key: CWNJYUQRQKBNIB-UHFFFAOYSA-N
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Description

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a chemical compound that features an imidazole ring, a benzyl group, and a carbamate moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its target, while the carbamate moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is unique due to the presence of the carbamate group, which can enhance its biological activity and stability. This structural feature distinguishes it from other imidazole derivatives and contributes to its potential therapeutic applications .

Biological Activity

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl isocyanate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole-based compounds, including this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that imidazole derivatives can act against a range of bacterial strains:

  • Inhibition Studies : In vitro assays have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

A significant case study involved the evaluation of this compound in a preclinical model:

Study Overview :

  • Objective : To assess the anticancer efficacy of this compound in vivo.
  • Methodology : Mice bearing tumor xenografts were treated with varying doses of the compound.

Results :

  • The treatment resulted in a significant reduction in tumor volume compared to control groups.
  • Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating the compound's mechanism as an apoptosis inducer.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17N3O2/c1-10(12-14-7-8-15-12)16-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

CWNJYUQRQKBNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NCCN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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